molecular formula C12H12Cl2N2O2S B3875558 1-(2,4-Dichlorophenyl)sulfonyl-2-propan-2-ylimidazole

1-(2,4-Dichlorophenyl)sulfonyl-2-propan-2-ylimidazole

Cat. No.: B3875558
M. Wt: 319.2 g/mol
InChI Key: QVCIFZBPLVPYSU-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)sulfonyl-2-propan-2-ylimidazole is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. The presence of the 2,4-dichlorophenyl and sulfonyl groups in this compound imparts unique chemical and biological properties, making it a subject of interest in various fields of research.

Preparation Methods

The synthesis of 1-(2,4-Dichlorophenyl)sulfonyl-2-propan-2-ylimidazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,4-dichlorophenyl sulfone and 2-propan-2-ylimidazole.

    Reaction Conditions: The reaction between 2,4-dichlorophenyl sulfone and 2-propan-2-ylimidazole is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Industrial Production: On an industrial scale, the synthesis may involve the use of continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-(2,4-Dichlorophenyl)sulfonyl-2-propan-2-ylimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.

    Common Reagents and Conditions: Typical reagents used in these reactions include bases (e.g., sodium hydride), acids (e.g., hydrochloric acid), and solvents (e.g., dichloromethane, ethanol).

Scientific Research Applications

1-(2,4-Dichlorophenyl)sulfonyl-2-propan-2-ylimidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenyl)sulfonyl-2-propan-2-ylimidazole involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes and proteins involved in key biological pathways, such as chitinase in fungi and certain kinases in cancer cells.

    Pathways Involved: By inhibiting these targets, the compound disrupts essential cellular processes, leading to the inhibition of cell growth and proliferation.

Comparison with Similar Compounds

1-(2,4-Dichlorophenyl)sulfonyl-2-propan-2-ylimidazole can be compared with other similar compounds to highlight its uniqueness:

Properties

IUPAC Name

1-(2,4-dichlorophenyl)sulfonyl-2-propan-2-ylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2N2O2S/c1-8(2)12-15-5-6-16(12)19(17,18)11-4-3-9(13)7-10(11)14/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVCIFZBPLVPYSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CN1S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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